molecular formula C11H8ClIN4S2 B13361797 6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361797
M. Wt: 422.7 g/mol
InChI Key: FHUKZVUIPXXNPW-UHFFFAOYSA-N
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Description

[6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of halogen atoms (chlorine and iodine) and the triazolothiadiazole core makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide typically involves the following steps:

    Formation of the Triazolothiadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.

    Halogenation: Introduction of chlorine and iodine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the halogen atoms or the triazolothiadiazole core.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced triazolothiadiazole derivatives.

    Substitution: Substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of halogen atoms.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • [6-(2-chloro-5-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide
  • [6-(2-chloro-5-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide

Uniqueness

The presence of iodine in [6-(2-chloro-5-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl methyl sulfide may impart unique properties such as higher molecular weight and potential for specific interactions with biological targets, compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C11H8ClIN4S2

Molecular Weight

422.7 g/mol

IUPAC Name

6-(2-chloro-5-iodophenyl)-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8ClIN4S2/c1-18-5-9-14-15-11-17(9)16-10(19-11)7-4-6(13)2-3-8(7)12/h2-4H,5H2,1H3

InChI Key

FHUKZVUIPXXNPW-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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